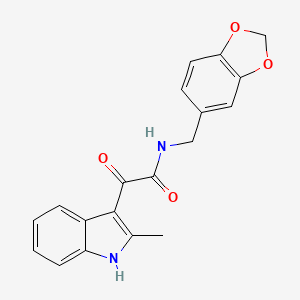

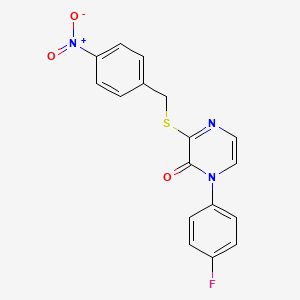

![molecular formula C6H8ClF2N3O B2407213 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride CAS No. 2197054-54-7](/img/structure/B2407213.png)

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Regiocontrolled Synthesis of Pyrazolo[5,1-c][1,4]oxazines Another noteworthy method in the synthesis of closely related compounds involves a regiocontrolled construction yielding pyrazolo[5,1-c][1,4]oxazines with multiple substitution patterns. The process includes optimization of a protected hydroxyethyl group, enabling high yields of pyrazole-5-aldehydes, and forming versatile synthetic building blocks. This method is crucial for the precise and targeted synthesis of these compounds Lindsay-Scott & Rivlin-Derrick, 2019.

Biomedical Applications

Inhibitors of Phosphodiesterase 4B (PDE-4B) The compound is an integral part of a series of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives represented by a general formula. These compounds act as inhibitors of PDE-4 isozymes, particularly showing an affinity for the PDE-4B isoform. They are potentially useful for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases. This is because they regulate intracellular processes by acting as signaling molecules, initiating intracellular signal transduction cascades Abdel-Magid, 2017.

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Compounds within this chemical family, such as 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, show promising anticancer activity, especially against the MCF-7 human breast adenocarcinoma cell line. This highlights the potential of these derivatives in developing therapeutic agents for cancer treatment Abdellatif et al., 2014.

NLRP3 Inflammasome Inhibitors Additionally, derivatives of this compound category, specifically focusing on 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazinesulfonylureas, are studied for their potential in inhibiting the NLRP3 inflammasome. This is particularly relevant in addressing inflammatory and autoimmune diseases. The research aims to develop novel NLRP3 inhibitors to minimize the risk of drug-induced liver injury and renal toxicity Mcbride et al., 2022.

Propiedades

IUPAC Name |

6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3O.ClH/c7-6(8)2-11-5(12-3-6)1-4(9)10-11;/h1H,2-3H2,(H2,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFZXLJVTLVDCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC(=NN21)N)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

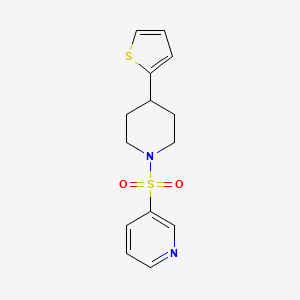

![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2407131.png)

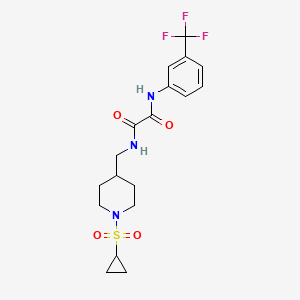

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4R,5S,6S)-2-[[(1S,3R,4S,4aR,8aR)-4-[(3S)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-methylpent-4-enyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalen-1-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2407134.png)

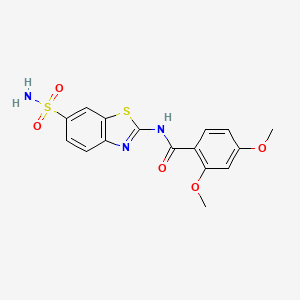

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2407138.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407140.png)

![1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2407141.png)

![8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2407143.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)